

Serabelisib Target Validation: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Serabelisib

Cat. No.: B8054899

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Introduction

Serabelisib (also known as TAK-117, INK-1117, and MLN-1117) is an orally bioavailable small molecule inhibitor that selectively targets the alpha isoform of the class I phosphoinositide 3-kinase (PI3K α).^[1] The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.^{[1][2]} The gene encoding the p110 α catalytic subunit of PI3K, PIK3CA, is one of the most highly mutated oncogenes in solid tumors.^{[1][2]} This has positioned PI3K α as a key therapeutic target in oncology. **Serabelisib** has been developed to specifically inhibit PI3K α , including its mutated forms, with the aim of inducing tumor cell apoptosis and inhibiting tumor growth.^[1] By targeting the alpha isoform with high selectivity, **Serabelisib** is designed to offer a more favorable therapeutic window with potentially reduced toxicity compared to pan-PI3K inhibitors.^{[1][2]} This technical guide provides a comprehensive overview of the target validation studies for **Serabelisib**, including its mechanism of action, preclinical efficacy, and clinical trial data.

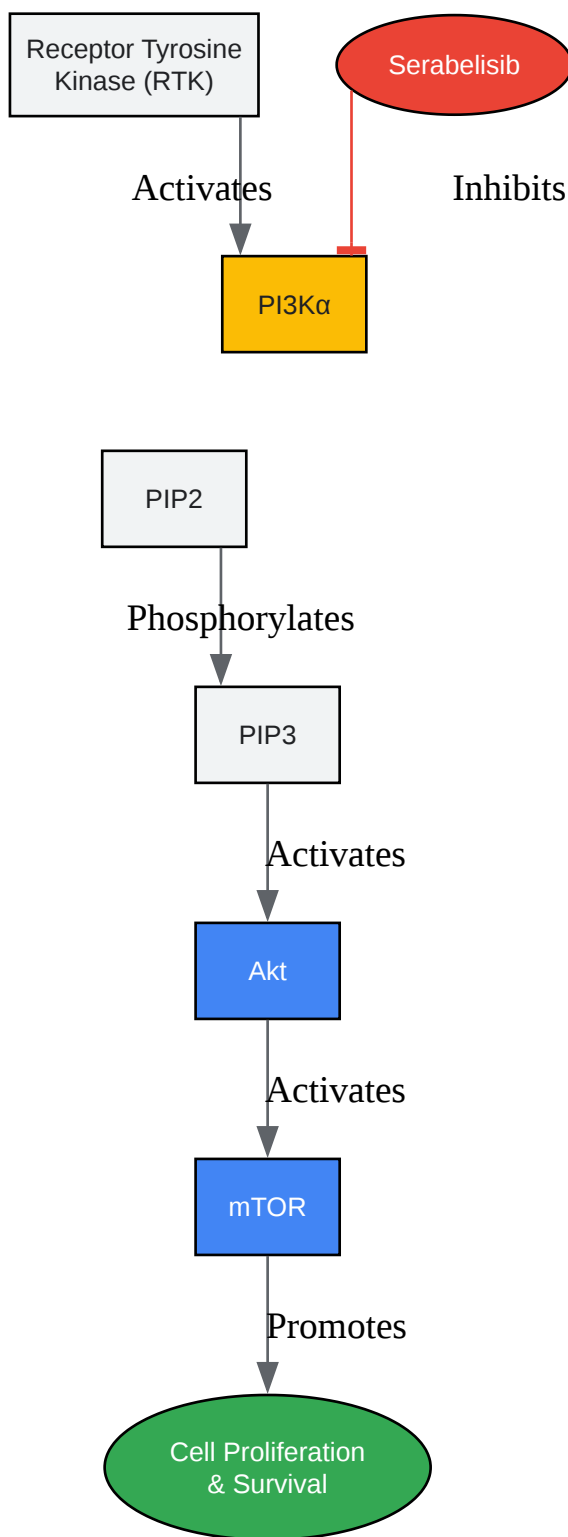
Mechanism of Action and Target Selectivity

Serabelisib exerts its anti-neoplastic activity by selectively inhibiting the kinase activity of PI3K α . This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃), a critical step in the activation of the downstream Akt/mTOR signaling cascade. The disruption of this pathway ultimately leads to

decreased cell proliferation and increased apoptosis in cancer cells harboring an activated PI3K α pathway, particularly those with PIK3CA mutations.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cellular processes. Upon activation by growth factors and other stimuli, PI3K α phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis and cell growth. **Serabelisib**'s inhibition of PI3K α blocks this entire cascade.



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Serabelisib Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

In Vitro Selectivity

Biochemical assays have demonstrated **Serabelisib**'s high potency and selectivity for the PI3K α isoform over other class I PI3K isoforms (β , γ , and δ) and mTOR. This selectivity is a key feature, as inhibition of other isoforms is associated with distinct toxicities.

Target	IC50 (nM)
p110 α	15 - 21
p110 β	4500
p110 γ	1900
p110 δ	13900
mTOR	1670

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Preclinical Efficacy

In Vitro Cellular Assays

In cellular assays, **Serabelisib** has been shown to inhibit the phosphorylation of Akt and block the proliferation of tumor cell lines that have PIK3CA mutations.[\[4\]](#) The growth of breast cancer cells with PIK3CA mutations was inhibited with an IC50 around 2 μ M.[\[4\]](#) However, **Serabelisib** demonstrated significantly less activity in cancer cells that are PTEN-deficient, a condition that leads to constitutive activation of the PI3K pathway independent of PI3K α .[\[3\]](#)

In Vivo Xenograft Studies

Preclinical studies using murine xenograft models of human cancers have shown that oral administration of **Serabelisib** leads to a dose-dependent inhibition of tumor growth.[\[6\]](#) This anti-tumor activity was observed in models with PIK3CA oncogenic mutations, such as breast carcinoma, and was correlated with the inhibition of PI3K pharmacodynamic markers within the tumor tissue.[\[6\]](#) Notably, the anti-tumor efficacy of single-agent **Serabelisib** in these preclinical models was found to be driven by the total plasma exposure and was independent of the dosing schedule.[\[3\]](#)[\[6\]](#) In contrast, **Serabelisib** was not effective in tumor models with PTEN and/or KRAS mutations.[\[6\]](#) In C57BL/6 mice, a dose of 60 mg/kg was used in some studies.[\[4\]](#)

Clinical Validation

Monotherapy Studies

A first-in-human, phase I dose-escalation study of **Serabelisib** (TAK-117) was conducted in 71 patients with advanced solid malignancies.[3] The study evaluated both once-daily and intermittent (3 days per week) dosing schedules.

- **Safety and Tolerability:** Once-daily dosing was associated with dose-limiting toxicities, primarily grade ≥ 3 elevations in alanine and aspartate aminotransferases (ALT/AST), leading to a narrow therapeutic window with a maximum tolerated dose (MTD) of 150 mg once daily. Intermittent dosing schedules were better tolerated, with an MTD of 900 mg (administered on a Monday-Wednesday-Friday or Monday-Tuesday-Wednesday schedule). With intermittent dosing, total weekly exposures were approximately four times greater than with 150 mg once daily.[3]
- **Pharmacodynamics:** Suppression of pS6 expression in the skin, a downstream marker of PI3K pathway activity, was observed at doses of 200 mg and higher.[3]
- **Preliminary Efficacy:** As a monotherapy, **Serabelisib** showed limited antitumor activity. There were three partial responses in patients on the once-daily schedule and one on the intermittent schedule. Stable disease lasting for at least 3 months was observed in 17 patients, all of whom had tumors with PIK3CA mutations.

Dosing Schedule	MTD	Key Grade ≥ 3 Adverse Events	Partial Responses	Stable Disease (≥ 3 months)
Once Daily	150 mg	ALT/AST elevations	3	5
Intermittent (3 days/week)	900 mg	Hyperglycemia, Nausea	1	12
Data from the first-in-human phase I study of TAK-117.[3]				

Combination Therapy

Given the modest single-agent activity, the clinical development of **Serabelisib** has focused on combination therapies, particularly with inhibitors of other nodes in the PI3K/Akt/mTOR pathway. A notable combination is with the dual mTORC1/mTORC2 inhibitor sapanisertib.

A phase I trial (NCT03154294) evaluated the safety and efficacy of **Serabelisib** in combination with sapanisertib and paclitaxel in heavily pretreated patients with advanced solid tumors (ovarian, breast, and endometrial cancers).^{[7][8]}

- Recommended Phase 2 Dose (RP2D): Sapanisertib 3 or 4 mg, **Serabelisib** 200 mg on days 2-4, 9-11, 16-18, and 23-25 with paclitaxel 80 mg/m² on days 1, 8, and 15 of a 28-day cycle.^[7]
- Efficacy: In 15 evaluable patients, the objective response rate (ORR) was 47%, and the clinical benefit rate (CBR) was 73%.^{[7][8]} The median progression-free survival (PFS) was 11 months, and overall survival (OS) was ongoing at 17 months.^{[7][8]} Encouragingly, clinical benefit was observed even in patients who were refractory to prior taxane and/or mTOR inhibitor therapy.^[7]

Efficacy Endpoint	Result
Objective Response Rate (ORR)	47%
Clinical Benefit Rate (CBR)	73%
Median Progression-Free Survival (PFS)	11 months
Median Overall Survival (OS)	Ongoing at 17 months
Results from the Phase I trial of Serabelisib, Sapanisertib, and Paclitaxel combination therapy. ^{[7][8]}	

Experimental Protocols

Western Blotting for PI3K/Akt Pathway Inhibition

This protocol provides a general framework for assessing the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, such as Akt, following treatment with **Serabelisib**.

1. Cell Culture and Treatment:

- Plate cancer cells (e.g., PIK3CA-mutant breast cancer cell lines) in appropriate growth medium and allow them to adhere overnight.
- Treat cells with varying concentrations of **Serabelisib** or vehicle control (e.g., DMSO) for a specified duration (e.g., 2-24 hours).

2. Cell Lysis:

- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein extract.

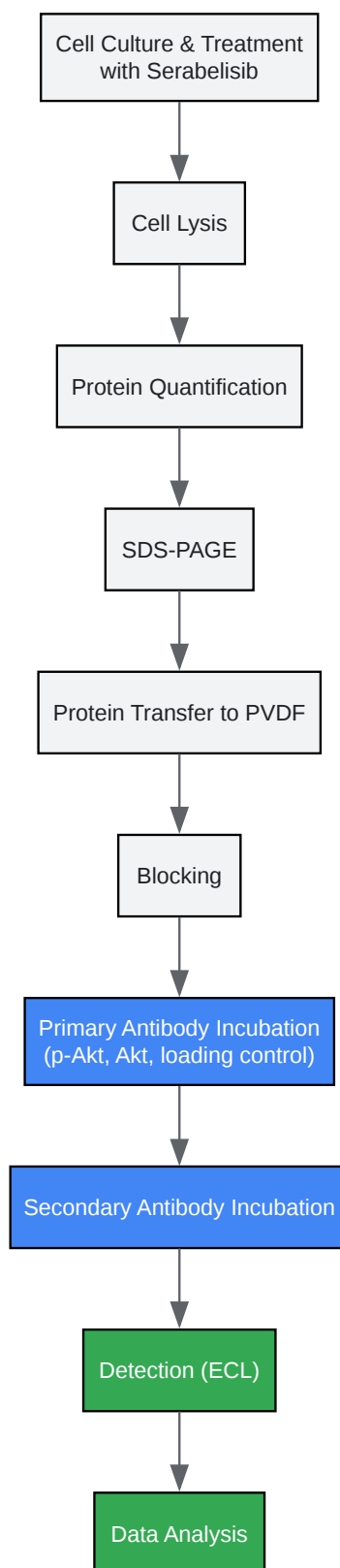
3. Protein Quantification:

- Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Western Blotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a polyacrylamide gel (e.g., 4-12% gradient gel).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.



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Western Blotting Experimental Workflow.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of **Serabelisib** in a xenograft mouse model.

1. Animal Model:

- Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
- Acclimate the animals to the facility for at least one week before the start of the experiment.

2. Tumor Cell Implantation:

- Harvest cancer cells (e.g., a PIK3CA-mutant breast cancer cell line) during the exponential growth phase.
- Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.
- Subcutaneously inject a defined number of cells (e.g., 5×10^6) into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

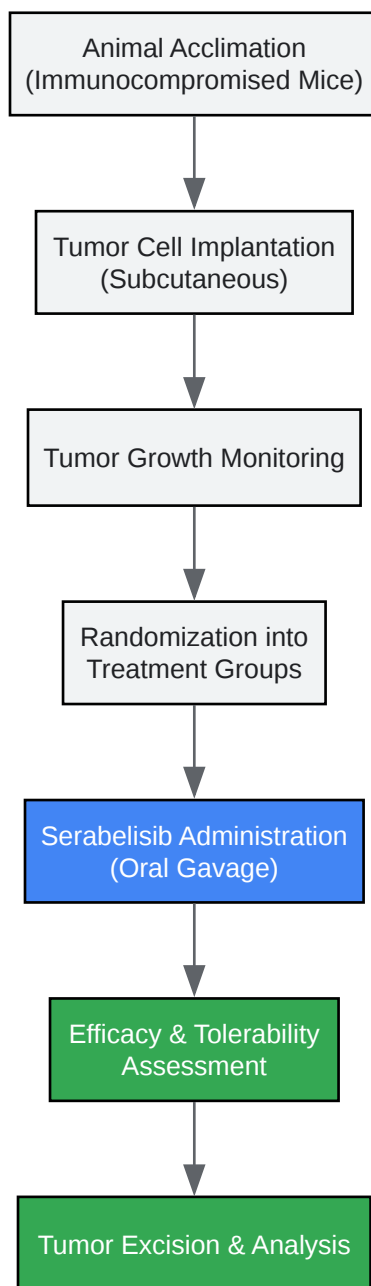
- Monitor tumor growth by measuring the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

4. Drug Administration:

- Prepare **Serabelisib** in a suitable vehicle for oral administration (e.g., by oral gavage).
- Administer **Serabelisib** at various dose levels (e.g., 30, 60 mg/kg) and schedules (e.g., once daily or intermittently) to the treatment groups.
- Administer the vehicle alone to the control group.

5. Efficacy and Tolerability Assessment:

- Continue to monitor tumor volume and body weight of the animals throughout the study.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blotting or immunohistochemistry).



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In Vivo Xenograft Study Workflow.

Conclusion

Serabelisib is a potent and highly selective inhibitor of PI3K α that has demonstrated target engagement and anti-tumor activity in preclinical models, particularly those with PIK3CA mutations. While monotherapy has shown limited clinical efficacy, the combination of **Serabelisib** with other targeted agents, such as the mTOR inhibitor sapanisertib, has yielded promising results in early-phase clinical trials. These findings support the continued investigation of **Serabelisib** in combination regimens for the treatment of solid tumors with a dysregulated PI3K/Akt/mTOR pathway. Further studies are warranted to identify optimal combination partners and patient populations that are most likely to benefit from this targeted therapy. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in this area.

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